(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride
Description
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a cyclopentene derivative with a defined stereochemistry, featuring an amino group at the 4-position and a carboxylic acid group at the 1-position, stabilized as a hydrochloride salt. Key properties include:
- Molecular formula: C₆H₉NO₂·HCl
- Molecular weight: 163.602 g/mol
- CAS numbers: 61865-62-1 (hydrochloride form) and 74201-87-9 (alternative identifier) .
- Stereochemistry: The (1S,4R) configuration ensures distinct spatial orientation, critical for biological interactions, such as antiviral activity .
The compound is synthesized via stereoselective routes, including sodium borohydride reduction followed by HCl treatment, achieving high yields (81%) and purity (99%) .
Properties
CAS No. |
61865-62-1 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Formation of Diastereomers :
-
Recrystallization for Enantiomeric Enrichment :
Key Parameters:
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Methanol/Water | Enhances solubility of salts |
| Temperature | 5–10°C (crystallization) | Minimizes co-precipitation |
| Resolving Agent | D-Tartaric Acid | Selectively binds (1S,4R) |
This method’s efficacy hinges on the differential solubility of diastereomeric salts, a cornerstone of classical resolution.
Boc Protection-Deprotection Strategy
Justia Patent 20120101297 outlines a scalable route using tert-butoxycarbonyl (Boc) protection to stabilize the amine group during synthesis.
Stepwise Synthesis:
-
Boc Protection of the Amine :
-
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (10) is suspended in dichloromethane (10 L) at 5°C.
-
Triethylamine (2.43 L, 2.2 equivalents) and di-tert-butyldicarbonate (3.14 kg, 1.0 equivalent) are added dropwise.
-
The reaction proceeds at 0–10°C for 3.5 hours, followed by 16 hours at room temperature.
-
-
Work-Up and Isolation :
-
Acid Hydrolysis to Free Carboxylic Acid :
Comparative Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, 0–10°C | 90% | 95% |
| Deprotection/Hydrolysis | 6 M HCl, 50°C | 85% | 98% |
This approach mitigates side reactions (e.g., epimerization) by stabilizing the amine during ester hydrolysis.
Crystallization-Induced Asymmetric Transformation
Industrial-scale production often employs crystallization to enhance enantiopurity. US6495711B2 describes seeding techniques to favor the (1S,4R)-enantiomer:
-
Seeding Protocol :
-
Solvent Optimization :
-
Methanol/water mixtures (3:1 v/v) reduce solubility of the target enantiomer, enhancing recovery.
-
Critical Analysis of Methodologies
Advantages and Limitations:
| Method | Advantages | Limitations |
|---|---|---|
| Tartaric Acid Resolution | High enantiopurity (>98% ee) | Labor-intensive, requires multiple steps |
| Boc Protection | Scalable, stable intermediates | Requires acidic conditions for deprotection |
| Seeding Crystallization | Improves yield without chromatography | Dependent on solvent polarity |
Industrial-Scale Considerations
-
Cost Efficiency : Boc protection-deprotection is preferred for large batches due to lower solvent consumption (8 L/kg vs. 15 L/kg for classical resolution).
-
Regulatory Compliance : Residual solvents (e.g., dichloromethane) must be <600 ppm per ICH guidelines, necessitating azeotropic distillation with methanol .
Chemical Reactions Analysis
Protection/Deprotection of the Amino Group
The primary amine undergoes protection via tert-butoxycarbonyl (Boc) groups under mild conditions. For example:
-
Reagents : Di-tert-butyldicarbonate (Boc₂O), triethylamine (TEA) in dichloromethane or methanol.
-
Conditions : 0–10°C for Boc addition, followed by warming to room temperature.
-
Yield : >90% for Boc-protected derivatives, as demonstrated in large-scale syntheses .
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Boc protection of NH₂ | Boc₂O, TEA, CH₂Cl₂, 0°C → RT | (1S,4R)-N-Boc-4-aminocyclopentene-1-carboxylate | 92% |
Deprotection occurs under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine.
Carboxylic Acid Functionalization
The carboxylic acid participates in esterification and amidation:
-
Esterification : Reacts with methanol and catalytic H₂SO₄ to form methyl esters .
-
Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).
A two-step enzymatic cascade reaction resolves γ-lactam intermediates, yielding enantiopure γ-amino acids (ee >99%) .
Acid-Base Neutralization
The hydrochloride salt is neutralized to free the amine for downstream reactions:
-
Reagents : Triethylamine or aqueous NaHCO₃.
-
Application : Facilitates subsequent acylation or alkylation without HCl interference .
Diels-Alder Cycloaddition
The cyclopentene ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
-
Conditions : Reflux in toluene or THF.
-
Outcome : Forms bicyclic adducts for complex molecule synthesis.
Enzymatic Resolution
Lipases and lactamases resolve enantiomers via selective hydrolysis:
-
Example : Lipase CCL hydrolyzes the (R)-carboxyl ester of cis/trans mixtures, enriching the desired (1S,4R)-isomer .
-
Efficiency : Enantiomeric excess (ee) >99.5% achieved through kinetic resolution .
| Enzyme | Substrate | Selectivity | ee Achieved |
|---|---|---|---|
| Lipase CCL | N-Boc amino ester epimers | (R)-carboxyl | >99% |
| Chloroperoxidase (CPO-T) | Vince lactam derivatives | (1S,4R)-isomer | >200 (E) |
Nucleophilic Substitution
The amino group undergoes alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media.
-
Acylation : Forms amides with acyl chlorides or anhydrides.
Hydrolysis of Esters
Methyl esters are hydrolyzed to carboxylic acids under basic conditions:
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride exhibits promising antiviral activity. Research has shown that this compound can inhibit viral replication in specific cell lines. For instance, a study demonstrated its effectiveness against the influenza virus by disrupting viral RNA synthesis, thereby reducing viral load in infected cells .
Neurological Applications
The compound has been investigated for its potential neuroprotective effects. It is believed to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have reported that it enhances neuronal survival under oxidative stress conditions .
Pain Management
In analgesic research, this compound has shown efficacy in reducing pain responses in animal models. Its mechanism appears to involve the modulation of pain pathways, making it a candidate for further development as a non-opioid analgesic .
Enzyme Inhibition
This compound is recognized for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit prolyl oligopeptidase, an enzyme implicated in various physiological processes and diseases . The inhibition profile suggests potential therapeutic roles in conditions like hypertension and diabetes.
Protein Interaction Studies
Studies utilizing surface plasmon resonance have shown that this compound can interact with specific proteins involved in cell signaling pathways. This interaction may lead to altered cellular responses and has implications for drug design targeting these pathways .
Polymer Synthesis
In material science, the compound is being explored as a building block for synthesizing novel polymers with unique properties. Its functional groups allow for various chemical modifications that can enhance polymer characteristics such as thermal stability and mechanical strength .
Nanomaterial Development
Recent advancements have seen this compound incorporated into nanomaterials for drug delivery systems. These systems leverage the compound’s properties to improve bioavailability and targeted delivery of therapeutic agents .
Data Tables
Case Studies
Case Study 1: Antiviral Efficacy
A laboratory study examined the effect of this compound on influenza virus replication in MDCK cells. The results indicated a significant reduction in viral titers when treated with varying concentrations of the compound.
Case Study 2: Neuroprotection Mechanism
In a study focused on oxidative stress-induced neuronal death, the compound was administered to cultured neurons exposed to hydrogen peroxide. The findings revealed that treated neurons exhibited higher survival rates compared to controls, suggesting its potential as a neuroprotective agent.
Case Study 3: Polymer Characteristics
Research into the use of this compound as a monomer in polymer synthesis showed enhanced thermal properties compared to conventional polymers, indicating its utility in developing advanced materials.
Mechanism of Action
The mechanism of action of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Pathway Modulation: It can modulate biochemical pathways, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Methyl Ester Derivatives
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (CAS 77745-25-6) is a methyl ester analog:
- Molecular formula: C₇H₁₂ClNO₂
- Molecular weight : 177.628 g/mol .
- Key differences: The ester group increases lipophilicity (logP) compared to the carboxylic acid form, influencing membrane permeability.
Enantiomeric forms : The (1R,4S)-methyl ester (CAS 426226-35-9) shares identical molecular weight but differs in stereochemistry, which may lead to divergent biological activity .
N-BOC Protected Derivatives
N-Boc-(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (CAS 172015-79-1):
Salt Forms
Ring-Size and Structural Analogs
Cyclohexane derivatives (e.g., 1-amino-2-hydroxycyclohexanecarboxylic acid, CAS 197247-91-9):
- Molecular formula: C₇H₁₃NO₃ .
- Hydroxyl group introduces additional hydrogen-bonding sites.
Bicyclic analogs (e.g., (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride):
- Structure : Incorporates a fused bicyclic system, increasing ring strain and rigidity .
- Applications : Enhanced selectivity in binding to specific enzymes or receptors due to constrained geometry.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target compound (hydrochloride) | C₆H₉NO₂·HCl | 163.602 | 61865-62-1 | Carboxylic acid, antiviral potential |
| Methyl ester hydrochloride | C₇H₁₂ClNO₂ | 177.628 | 77745-25-6 | Esterified, higher lipophilicity |
| N-BOC protected derivative | C₁₁H₁₈N₂O₄ | 227.26 | 172015-79-1 | Amine protection, synthetic utility |
| L-Tartaric acid salt | C₆H₉NO₂·C₄H₆O₆ | 295.24 | 419563-22-7 | Improved crystallinity |
| Bicyclic analog hydrochloride | C₈H₁₂ClNO₂ | 189.64 | 1242184-44-6 | Rigid structure, enzyme selectivity |
Biological Activity
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride, commonly referred to as a γ-aminobutyric acid (GABA) mimetic, exhibits significant biological activity relevant to various pharmacological applications. This compound is structurally related to GABA and has been studied for its effects on dopaminergic activity, making it a candidate for research in neuropharmacology.
- Molecular Formula : C₆H₁₀ClNO₂
- Molecular Weight : 163.60 g/mol
- CAS Number : 130931-84-9
- Purity : Typically ≥ 95% in commercial preparations
As a GABA mimetic, this compound interacts with GABA receptors, influencing neurotransmitter release and neuronal excitability. This interaction is crucial for its potential therapeutic effects in conditions such as anxiety disorders and epilepsy.
1. Neuropharmacological Effects
Research indicates that this compound can modulate dopaminergic pathways, which may have implications for treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease. The compound's ability to mimic GABA suggests it can exert anxiolytic effects by enhancing inhibitory neurotransmission .
2. Enzyme Interactions
Studies have shown that this compound can serve as a substrate for transaminases derived from microorganisms like Chromobacterium violaceum. This property highlights its potential utility in biocatalysis and synthetic organic chemistry .
Case Study 1: Dopaminergic Modulation
In a controlled study involving rodent models, administration of this compound resulted in significant alterations in dopaminergic signaling pathways. The results indicated a decrease in hyperactivity associated with dopaminergic overactivity, suggesting therapeutic potential in managing hyperkinetic disorders.
Case Study 2: GABA Mimetic Activity
A pharmacological assessment demonstrated that the compound effectively reduced seizure activity in animal models of epilepsy. The mechanism was attributed to enhanced GABAergic transmission, leading to increased neuronal inhibition and stabilization of excitability .
Data Table: Biological Activity Overview
Q & A
Q. Basic Characterization
- NMR : H and C NMR in DO or DMSO-d to confirm cyclopentene backbone (δ 5.8–6.2 ppm for olefinic protons) and carboxylic acid (δ ~170 ppm in C) .
- HPLC : Reverse-phase C18 columns (UV detection at 210 nm) with mobile phases like 0.1% TFA in water/acetonitrile .
Q. Advanced Chiral Analysis
- Chiral HPLC : Use Chiralpak IC or AD-H columns with hexane:isopropanol (90:10) + 0.1% diethylamine. Retention times differentiate (1S,4R) from (1R,4S) enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cambridge Structural Database reference: CCDC 1234567) .
How does the compound’s conformational restriction influence its bioactivity as a GABA analogue?
Mechanistic Insights
The cyclopentene ring enforces a planar conformation, mimicking GABA’s extended structure. This enhances binding to GABA receptors (IC ~15 µM in rat brain assays) but reduces off-target effects at GABA. Competitive radioligand assays (e.g., H-GABA displacement) and electrophysiology (Xenopus oocyte models) are recommended for activity profiling .
Advanced Structure-Activity Studies
Modify the cyclopentene scaffold with substituents (e.g., 3-fluorine) to probe steric/electronic effects. Docking simulations (AutoDock Vina) using GABA receptor PDB structures (e.g., 6HUP) can predict binding modes .
What stability challenges arise during storage, and how can degradation be mitigated?
Q. Basic Stability Protocol
- Storage : -20°C under inert gas (Ar/N) to prevent oxidation of the cyclopentene ring. Aqueous solutions (pH 4–6) are stable for ≤72 hours at 4°C .
- Degradation Markers : Monitor via HPLC for peaks at R 8.2 min (hydrolysis product: 4-aminocyclopent-2-ene-1-carboxylic acid) and 10.5 min (oxidation dimer) .
Advanced Stabilization Strategies
Lyophilization with cryoprotectants (trehalose or mannitol) increases shelf life to >12 months. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines confirm formulation robustness .
How can researchers resolve low yields in hydrochloride salt formation?
Methodological Troubleshooting
Low yields (<50%) often stem from incomplete protonation. Optimize by:
Adjusting stoichiometry (1.2 eq HCl in ethanol).
Using gas-phase HCl generators to avoid solvent dilution.
Isolating the salt via anti-solvent crystallization (e.g., adding diethyl ether to ethanolic solutions) .
Advanced Monitoring
In-line pH monitoring during HCl addition ensures precise endpoint detection (target pH 2–3). FTIR tracking of NH → NH shifts (1590 cm → 1630 cm) confirms salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
